molecular formula C7H14F2O2 B13885073 3,3-Difluoroheptane-1,2-diol

3,3-Difluoroheptane-1,2-diol

Cat. No.: B13885073
M. Wt: 168.18 g/mol
InChI Key: NDZCPOSFHWMJGY-UHFFFAOYSA-N
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Description

3,3-Difluoroheptane-1,2-diol is an organic compound with the molecular formula C7H14F2O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone with two fluorine atoms at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoroheptane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of heptane derivatives. For instance, starting with a heptane-1,2-diol, selective fluorination at the third carbon can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. The use of catalysts and advanced fluorinating agents can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroheptane-1,2-diol undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,3-difluoroheptan-2-one, while reduction can produce 3,3-difluoroheptane .

Mechanism of Action

The mechanism of action of 3,3-Difluoroheptane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the enzyme’s specificity for fluorinated diols. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biochemical effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3-difluoroheptane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZCPOSFHWMJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CO)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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